molecular formula C6H10ClNO B034202 N-Allyl-3-chloropropanamide CAS No. 106593-38-8

N-Allyl-3-chloropropanamide

Cat. No. B034202
M. Wt: 147.6 g/mol
InChI Key: YUENFBIGWWZQGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Allyl-3-chloropropanamide often involves palladium-catalyzed reactions, hydrogenation processes, and reactions with organometallic compounds. For example, palladium-catalyzed three-component coupling reactions have been employed for the synthesis of allyl cyanamides and N-cyanoindoles, indicating a potential pathway for synthesizing N-Allyl-3-chloropropanamide derivatives through similar catalytic methods (Kamijo & Yamamoto, 2002). Additionally, the hydrogenation of 2-chloropropene to various chemical precursors demonstrates the relevance of hydrogenation in modifying chloropropene compounds (Sugiyama et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Allyl-3-chloropropanamide, such as N-chloroindazole derivatives, can be determined using X-ray single crystal diffraction. These analyses reveal the planarity of certain molecular systems and the perpendicularity of specific groups to the main molecule frame, providing insights into the structural features that may be present in N-Allyl-3-chloropropanamide (Chicha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving allyl chlorides and related compounds often result in the formation of allylic amines, cyclopropane derivatives, and other functionalized products, suggesting that N-Allyl-3-chloropropanamide could undergo similar transformations. For instance, 1-(Trimethylsilyl)allyl chloride reacts with organocopper compounds to yield terminal alkenylsilanes, indicating the potential reactivity of allyl chloride derivatives in the presence of organometallic reagents (Shimizu et al., 1984).

Physical Properties Analysis

Although specific data on N-Allyl-3-chloropropanamide is not available, the physical properties of similar compounds, such as solubility, melting points, and boiling points, can be inferred from related chloropropenamide derivatives. These compounds exhibit distinct physical properties that depend on their molecular structure, with crystallographic analyses providing key insights into their solid-state configurations.

Chemical Properties Analysis

The chemical properties of N-Allyl-3-chloropropanamide, including reactivity, stability, and interaction with other chemical species, can be deduced from studies on similar organochlorine compounds. For example, allyl chlorides display moderate aquatic toxicity and possess mutagenic activity in various test systems, suggesting that N-Allyl-3-chloropropanamide may exhibit similar chemical behavior in environmental and biological contexts (Krijgsheld & Gen, 1986).

properties

IUPAC Name

3-chloro-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUENFBIGWWZQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286582
Record name N-ALLYL-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-3-chloropropanamide

CAS RN

106593-38-8
Record name 3-Chloro-N-2-propen-1-ylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106593-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ALLYL-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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